2-((Piperidin-4-ylmethyl)thio)pyridine
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Overview
Description
2-((Piperidin-4-ylmethyl)thio)pyridine: is a heterocyclic compound that contains both a pyridine ring and a piperidine ring connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Piperidin-4-ylmethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with piperidine-4-methanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfur atom of the piperidine-4-methanethiol attacks the carbon atom of the 2-chloropyridine, displacing the chlorine atom.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-((Piperidin-4-ylmethyl)thio)pyridine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyridine ring is functionalized with various substituents. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: 2-((Piperidin-4-ylmethyl)thio)pyridine is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a scaffold for designing inhibitors of enzymes and receptors.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials. It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfur atom in the compound can form interactions with metal ions, which can be exploited in coordination chemistry.
Comparison with Similar Compounds
2-((Piperidin-4-ylmethyl)thio)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.
2-((Piperidin-4-ylmethyl)thio)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 2-((Piperidin-4-ylmethyl)thio)pyridine is unique due to its specific combination of a pyridine ring and a piperidine ring connected via a sulfur atom. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNGUHYSUSQDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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